(6-Methoxypyridin-3-yl)zinc bromide

Catalog No.
S6591158
CAS No.
1227833-85-3
M.F
C6H6BrNOZn
M. Wt
253.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6-Methoxypyridin-3-yl)zinc bromide

CAS Number

1227833-85-3

Product Name

(6-Methoxypyridin-3-yl)zinc bromide

IUPAC Name

bromozinc(1+);6-methoxy-3H-pyridin-3-ide

Molecular Formula

C6H6BrNOZn

Molecular Weight

253.4 g/mol

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1

InChI Key

YJOGPLPHFGDYCB-UHFFFAOYSA-M

SMILES

COC1=NC=[C-]C=C1.[Zn+]Br

Canonical SMILES

COC1=NC=[C-]C=C1.[Zn+]Br

The exact mass of the compound (6-Methoxypyridin-3-yl)zinc bromide, 0.25 M in THF is 250.89242 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for constructing carbon-carbon bonds between aryl or vinyl halides and various boronic acid derivatives. (6-Methoxypyridin-3-yl)zinc bromide finds application as the nucleophilic coupling partner in this reaction scheme. The presence of the methoxy group (-OCH3) on the pyridine ring activates the aromatic ring towards nucleophilic aromatic substitution, making it a desirable building block for various organic molecules.

Stille Coupling

Similar to the Suzuki-Miyaura coupling, the Stille coupling reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organotin reagents. While less common than Suzuki-Miyaura coupling, (6-Methoxypyridin-3-yl)zinc bromide can also be employed as the nucleophilic component in Stille couplings for the synthesis of specific organic compounds containing the 6-methoxypyridin-3-yl moiety.

(6-Methoxypyridin-3-yl)zinc bromide is an organozinc compound characterized by the presence of a methoxy group attached to a pyridine ring. This compound has the molecular formula C7_7H8_8BrN2_2O and is typically utilized in organic synthesis, particularly in cross-coupling reactions. The methoxy group enhances the reactivity of the aromatic ring, making it a valuable intermediate in the construction of complex organic molecules.

  • Suzuki-Miyaura Coupling: It acts as a nucleophilic coupling partner, allowing for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. The methoxy group activates the aromatic ring, facilitating this reaction.
  • Stille Coupling: Similar to Suzuki coupling, (6-Methoxypyridin-3-yl)zinc bromide can also be used in Stille couplings with organotin reagents to synthesize organic compounds containing this specific moiety.
  • Nucleophilic Addition: The compound can react with electrophiles, such as carbonyl compounds, leading to further functionalization of the molecule.

While specific biological activities of (6-Methoxypyridin-3-yl)zinc bromide have not been extensively documented, pyridine derivatives are known for their diverse biological properties. Compounds with similar structures often exhibit antibacterial, antifungal, and anticancer activities. The presence of the methoxy group may enhance these potential activities due to increased lipophilicity and improved interaction with biological targets .

The synthesis of (6-Methoxypyridin-3-yl)zinc bromide typically involves two main steps:

  • Preparation of (6-Methoxypyridin-3-yl)magnesium bromide: This is achieved by reacting 6-methoxypyridine with magnesium in an anhydrous solvent like tetrahydrofuran (THF), in the presence of a bromine source.
    6 Methoxypyridine+Mg+Br2 6 Methoxypyridin 3 yl MgBr\text{6 Methoxypyridine}+\text{Mg}+\text{Br}_2\rightarrow \text{ 6 Methoxypyridin 3 yl MgBr}
  • Formation of (6-Methoxypyridin-3-yl)zinc bromide: The magnesium compound is then reacted with zinc chloride.
     6 Methoxypyridin 3 yl MgBr+ZnCl2 6 Methoxypyridin 3 yl ZnBr+MgCl2\text{ 6 Methoxypyridin 3 yl MgBr}+\text{ZnCl}_2\rightarrow \text{ 6 Methoxypyridin 3 yl ZnBr}+\text{MgCl}_2

This method allows for high yields and purity when performed under controlled conditions .

(6-Methoxypyridin-3-yl)zinc bromide is primarily used in organic synthesis due to its ability to facilitate cross-coupling reactions. Its applications include:

  • Synthesis of Pharmaceuticals: It serves as an intermediate in the production of various pharmaceutical compounds.
  • Material Science: Utilized in synthesizing advanced materials, including polymers and nanomaterials.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its reactivity and ability to form complex organic structures.

Several compounds share structural similarities with (6-Methoxypyridin-3-yl)zinc bromide:

Compound NameStructure TypeUnique Features
(6-Methoxypyridin-3-yl)boronic acidBoronic acid derivativeKnown for its use in Suzuki coupling but less reactive than zinc derivatives.
(6-Methoxypyridin-3-yl)lithiumLithium derivativeHighly reactive but less stable compared to zinc derivatives.
(6-Methoxypyridin-3-yl)magnesium bromideGrignard reagentUseful for nucleophilic additions but generally more reactive than zinc derivatives.

Uniqueness

(6-Methoxypyridin-3-yl)zinc bromide stands out due to its balance of reactivity and stability compared to other organometallic compounds. It offers versatility in synthetic applications while maintaining manageable reactivity levels that facilitate safe handling and application in various chemical processes.

Hydrogen Bond Acceptor Count

3

Exact Mass

250.89242 g/mol

Monoisotopic Mass

250.89242 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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